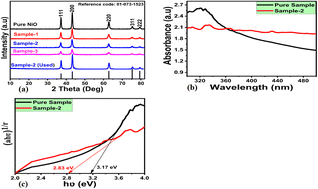Green structure orienting and reducing agents of wheat peel extract induced abundant surface oxygen vacancies and transformed the nanoflake morphology of NiO into a plate-like shape with enhanced non-enzymatic urea sensing application
RSC Advances Pub Date: 2023-11-21 DOI: 10.1039/D3RA06296A
Abstract
Researchers are increasingly focusing on using biomass waste for green synthesis of nanostructured materials since green reducing, capping, stabilizing and orientation agents play a significant role in final application. Wheat peel extract contains a rich source of reducing and structure orienting agents that are not utilized for morphological transformation of NiO nanostructures. Our study focuses on the role of wheat peel extract in morphological transformation during the synthesis of NiO nanostructures as well as in non-enzymatic electrochemical urea sensing. It was observed that the morphological transformation of NiO flakes into nanoplatelets took place in the presence of wheat peel extract during the preparation of NiO nanostructures and that both the lateral size and thickness of the nanostructures were significantly reduced. Wheat peel extract was also found to reduce the optical band gap of NiO. A NiO nanostructure prepared with 5 mL of wheat peel extract (sample 2) was highly efficient for the detection of urea without the use of urease enzyme. It has been demonstrated that the induced modification of NiO nanoplatelets through the use of structure-orienting agents in the wheat peel has enhanced their electrochemical performance. A linear range of 0.1 mM to 13 mM was achieved with a detection limit of 0.003 mM in the proposed urea sensor. The performance of the presented non-enzymatic urea sensor was evaluated in terms of selectivity, stability, reproducibility, and practical application, and the results were highly satisfactory. As a result of the high surface active sites on sample 2, the low charge transfer resistance, as well as the high exposure to the surface active sites of wheat peel extract, sample 2 demonstrated enhanced performance. The wheat peel extract could be used for the green synthesis of a wide range of nanostructured materials, particularly metal/metal oxides for various electrochemical applications.


Recommended Literature
- [1] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [2] Controlling the photochemical reaction of an azastilbene derivative in water using a water-soluble pillar[6]arene†
- [3] Microfluidic 68Ga-labeling: a proof of principle study
- [4] Ion-exchange synthesis of a micro/mesoporous Zn2GeO4 photocatalyst at room temperature for photoreduction of CO2†
- [5] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [6] Oxygen defect-induced localized surface plasmon resonance at the WO3−x quantum dot/silver nanowire interface: SERS and photocatalysis†
- [7] Reviews
- [8] Nucleic acid biosensors for environmental pollution monitoring
- [9] Front cover
- [10] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†










